molecular formula C19H21ClN2O3 B2831851 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903139-00-3

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2831851
CAS No.: 1903139-00-3
M. Wt: 360.84
InChI Key: RDMIKGYIVRBHFZ-UHFFFAOYSA-N
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Description

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a chlorophenyl group, a cyclopentanecarbonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the 4-chlorophenylcyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as triethylamine.

    Azetidine ring formation: The intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.

    Pyrrolidine-2,5-dione incorporation: Finally, the azetidine intermediate is reacted with a pyrrolidine-2,5-dione derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile: This compound shares the chlorophenyl and cyclopentane moieties but differs in the presence of a nitrile group instead of the azetidine and pyrrolidine-2,5-dione rings.

    Pyrrolidine-2,5-diones: Compounds containing the pyrrolidine-2,5-dione moiety but lacking the chlorophenyl and cyclopentanecarbonyl groups.

Uniqueness

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-14-5-3-13(4-6-14)19(9-1-2-10-19)18(25)21-11-15(12-21)22-16(23)7-8-17(22)24/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMIKGYIVRBHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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